![molecular formula C10H20N2O2S B15312966 2-[2-(Piperidin-4-yl)ethyl]-1lambda~6~,2-thiazolidine-1,1-dione CAS No. 89151-54-2](/img/structure/B15312966.png)
2-[2-(Piperidin-4-yl)ethyl]-1lambda~6~,2-thiazolidine-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Piperidin-4-yl)ethyl)isothiazolidine 1,1-dioxide is a heterocyclic compound that contains a piperidine ring and an isothiazolidine ring with a dioxide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Piperidin-4-yl)ethyl)isothiazolidine 1,1-dioxide typically involves the reaction of piperidine derivatives with isothiazolidine precursors. One common method includes the reaction of 2-(2-bromoethyl)piperidine with isothiazolidine-1,1-dioxide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of 2-(2-(Piperidin-4-yl)ethyl)isothiazolidine 1,1-dioxide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
2-(2-(Piperidin-4-yl)ethyl)isothiazolidine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the isothiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
科学的研究の応用
2-(2-(Piperidin-4-yl)ethyl)isothiazolidine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-(2-(Piperidin-4-yl)ethyl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
2-(2-(Piperidin-4-yl)ethyl)isothiazolidine: Lacks the dioxide functional group.
2-(2-(Piperidin-4-yl)ethyl)thiazolidine: Contains a thiazolidine ring instead of an isothiazolidine ring.
2-(2-(Piperidin-4-yl)ethyl)isothiazolidine 1,1-dioxide hydrochloride: The hydrochloride salt form of the compound.
Uniqueness
2-(2-(Piperidin-4-yl)ethyl)isothiazolidine 1,1-dioxide is unique due to the presence of both a piperidine ring and an isothiazolidine ring with a dioxide functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
特性
CAS番号 |
89151-54-2 |
|---|---|
分子式 |
C10H20N2O2S |
分子量 |
232.35 g/mol |
IUPAC名 |
2-(2-piperidin-4-ylethyl)-1,2-thiazolidine 1,1-dioxide |
InChI |
InChI=1S/C10H20N2O2S/c13-15(14)9-1-7-12(15)8-4-10-2-5-11-6-3-10/h10-11H,1-9H2 |
InChIキー |
VSCHGCOCLVIACJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(S(=O)(=O)C1)CCC2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


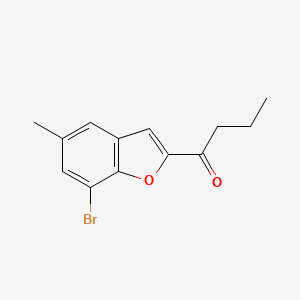
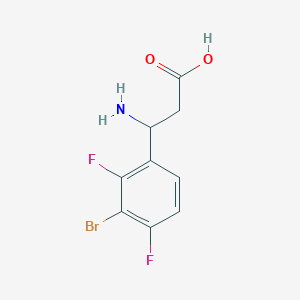


![rac-(2R,3S)-3-(ethoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylicacid](/img/structure/B15312924.png)
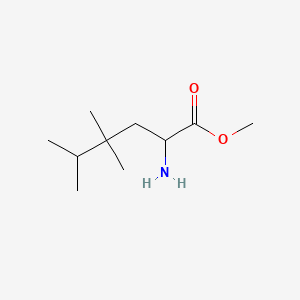
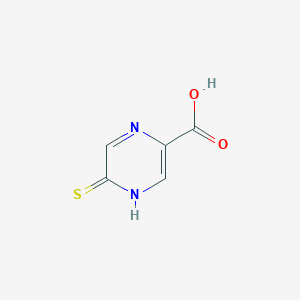
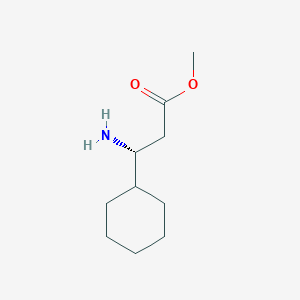
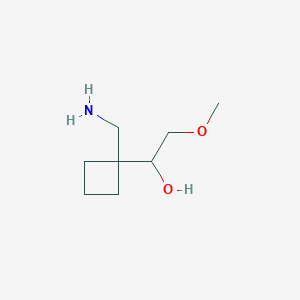

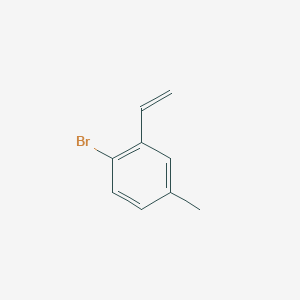
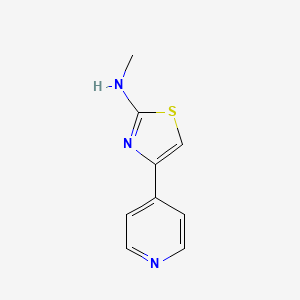
![tert-Butyl N-[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]carbamate](/img/structure/B15312972.png)
![[1-(3-methylbutan-2-yl)-5-propyl-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B15312975.png)
